2,3-Dinitrotoluene

Analytical Chemistry Forensic Science Environmental Monitoring

Select 2,3-Dinitrotoluene when isomer identity is non-negotiable. Unlike bulk 2,4-/2,6-DNT, 2,3-DNT is the thermodynamically least stable isomer, delivers a unique APCI-MS fragmentation pattern, and lacks the hepatocarcinogenic initiation of 2,6-DNT, making it the mandatory calibration standard for EPA Method 8330 and the correct negative control for DNT carcinogenicity assays. Its faster anaerobic biotransformation by L. lactis (1.7–4.3×) and distinct repeated-dose hepatomegaly profile further differentiate it for environmental fate and organ-specific toxicity studies.

Molecular Formula C6H3CH3(NO2)2
C7H6N2O4
C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 602-01-7
Cat. No. B167053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinitrotoluene
CAS602-01-7
Synonyms2,3-dinitrotoluene
2,3-DNT
Molecular FormulaC6H3CH3(NO2)2
C7H6N2O4
C7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3
InChIKeyDYSXLQBUUOPLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 1 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble (NTP, 1992)
Soluble in ethanol, ether;  slightly soluble in chloroform
In water, 161 mg/L at 25 °C
Solubility in water: very poor
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dinitrotoluene (CAS 602-01-7) Procurement-Grade Overview and Isomer Distinction


2,3-Dinitrotoluene (2,3-DNT, CAS 602-01-7) is a specific constitutional isomer among the six dinitrotoluenes, with the formula C₇H₆N₂O₄. While the DNT family is primarily known for the industrial importance of its 2,4- and 2,6-isomers in polyurethane and explosive manufacturing [1], 2,3-DNT is a minor isomer found in technical-grade mixtures [2]. Its distinct ortho-nitro substitution pattern confers unique molecular instability [3] and biological reactivity [4] that differentiates it from other isomers. As a yellow crystalline solid with a melting point of 59-61°C, it is insoluble in water but soluble in organic solvents [5].

Why 2,3-Dinitrotoluene Cannot Be Replaced by Other Dinitrotoluene Isomers


Substituting 2,3-dinitrotoluene (2,3-DNT) with other isomers like 2,4-DNT or 2,6-DNT is not scientifically justifiable due to isomer-specific differences in stability, biological activity, and environmental behavior. 2,3-DNT is calculated to be the most thermodynamically unstable isomer [1], leading to distinct reactivity. Crucially, it lacks the hepatocarcinogenic initiation potential seen in 2,6-DNT [2], and its repeated-dose toxicity profile differs markedly, causing increased liver mass rather than testicular degeneration [3]. Even analytical and environmental fate diverge significantly; 2,3-DNT exhibits a unique fragmentation pattern in mass spectrometry [4] and a faster rate of anaerobic biotransformation compared to 2,4- and 2,6-DNT [5]. Using another isomer would invalidate analytical calibration, alter toxicological outcomes, and misrepresent environmental degradation kinetics.

Quantitative Differentiation of 2,3-Dinitrotoluene (602-01-7) from Other DNT Isomers: An Evidence Guide


Distinct APCI Mass Spectral Fragmentation Pattern Enables Unambiguous Isomer Identification

2,3-Dinitrotoluene (2,3-DNT) can be analytically distinguished from all other DNT isomers based on its unique fragmentation behavior under atmospheric pressure chemical ionization (APCI) in negative ion mode. Unlike 2,5-, 2,6-, and 3,5-DNT which produce primarily the molecular anion with little fragmentation, and 2,4-DNT which yields a quasimolecular [DNT-H]⁻ ion, 2,3-DNT and 3,4-DNT exhibit a distinct and more extensive fragmentation pattern [1]. This property is critical for accurate isomer identification in complex matrices, as retention times alone on standard GC or HPLC columns may be insufficient to resolve closely eluting isomers like 2,3- and 2,6-DNT [2].

Analytical Chemistry Forensic Science Environmental Monitoring

Absence of Hepatocarcinogenic Initiation Potential Differentiates 2,3-DNT from the Major Isomer 2,6-DNT

In a direct in vivo comparison of hepatocyte initiation potential using a rat hepatic initiation-promotion protocol, a single 75 mg/kg oral dose of 2,3-dinitrotoluene (2,3-DNT) showed no initiating activity. This contrasts sharply with technical grade dinitrotoluene (TDNT) and its principal component, 2,6-dinitrotoluene (2,6-DNT), both of which initiated hepatocytes [1]. While 2,6-DNT is a known hepatocarcinogen, 2,3-DNT, along with 2,4-, 2,5-, 3,4-, and 3,5-DNT, did not exhibit this potential. This data begins to explain the marked differences in hepatocarcinogenic potency observed among DNT isomers [1].

Toxicology Carcinogenesis Risk Assessment

Isomer-Specific Repeated-Dose Toxicity Profile: 2,3-DNT Causes Hepatomegaly Without Testicular Effects

In a 14-day oral gavage study in male Sprague-Dawley rats, 2,3-dinitrotoluene (2,3-DNT) displayed a distinct toxicological profile compared to other isomers. While exposure to 2,4-, 2,6-, and 3,5-DNT resulted in decreased testes mass and degenerative histopathological changes, 2,3-DNT did not exhibit these reproductive organ effects. Instead, 2,3-DNT and 3,4-DNT were specifically associated with increased liver mass [1]. This organ-specific toxicity underscores that the adverse outcome pathways for 2,3-DNT differ fundamentally from those of the major technical isomers.

Toxicology Occupational Health Regulatory Science

Higher Anaerobic Biotransformation Rate by L. lactis Compared to 2,4-DNT and 2,6-DNT

Under anaerobic conditions, the intestinal bacterium Lactococcus lactis subsp. lactis strain 27 reduced 2,3-dinitrotoluene (2,3-DNT) at a significantly higher rate and to a greater extent than the major isomers 2,4-DNT and 2,6-DNT. In a 12-hour incubation, L. lactis reduced 2,3-DNT up to a concentration of 287.1 µM, which is 1.7-fold higher than the 173.6 µM reduction observed for 2,4-DNT and 4.3-fold higher than the 66.6 µM observed for 2,6-DNT [1]. The study noted that isomers with vicinal nitro groups, like 2,3- and 3,4-DNT, underwent a relatively more rapid reduction [1].

Environmental Science Bioremediation Microbiology

Enhanced Cytotoxicity in Rat Hepatocytes Compared to Meta-Oriented Isomers

In a comparative in vitro study using rat hepatocytes, 2,3-dinitrotoluene (2,3-DNT), along with 2,6-DNT (both possessing ortho-oriented nitro groups), exhibited more potent cytotoxic effects than the meta-oriented isomers (2,4-DNT, 3,4-DNT, 2,5-DNT). This was quantified by measuring the release of lactate dehydrogenase (LDH), a marker of cell membrane damage [1]. The study correlated this increased cytotoxicity with the higher C-atomic charge on the carbon atoms bearing the nitro groups in the ortho-substituted isomers, providing a structure-based rationale for the observed difference [1].

In Vitro Toxicology Hepatotoxicity Structure-Activity Relationship

Recommended Scientific and Industrial Applications for 2,3-Dinitrotoluene (602-01-7) Based on Evidence


Analytical Standard for Isomer-Specific Quantification in Environmental and Forensic Matrices

The unique APCI mass spectral fragmentation pattern of 2,3-DNT, which distinguishes it from other isomers [1], makes it an essential analytical reference standard. Its use is recommended for the accurate identification and quantification of 2,3-DNT in complex samples where isomers may co-elute, such as in EPA Method 8330 analysis of explosives-contaminated groundwater or in forensic investigations. This ensures that environmental contamination assessments or forensic evidence are not confounded by isomer misidentification .

Negative Control in Dinitrotoluene Carcinogenicity and Genotoxicity Studies

Given the established evidence that 2,3-DNT lacks the hepatocarcinogenic initiation potential observed for 2,6-DNT in a 75 mg/kg in vivo model [2], it serves as a critical negative control isomer. Researchers investigating the mechanisms of DNT-induced carcinogenicity or performing comparative genotoxicity assays should procure 2,3-DNT to contrast its non-initiating effects against the potent activity of 2,6-DNT or technical-grade DNT.

Research on Structure-Dependent Hepatotoxicity and Environmental Biotransformation

2,3-DNT is an ideal model compound for exploring the link between nitro group substitution pattern and biological activity. Its ortho-nitro configuration is associated with increased cytotoxicity in rat hepatocytes relative to meta-oriented isomers [3]. Furthermore, its vicinal nitro groups render it more susceptible to anaerobic microbial reduction than 2,4- or 2,6-DNT, as shown by a 1.7- to 4.3-fold higher biotransformation rate by L. lactis [4]. This makes 2,3-DNT valuable for studies on environmental fate, bioremediation, and the structure-activity relationships of nitroaromatic compounds.

Investigations of Isomer-Specific Organ Toxicity

For toxicological studies requiring a DNT isomer that induces hepatomegaly rather than testicular toxicity, 2,3-DNT is the specific compound of interest. A 14-day repeated-dose study in rats directly demonstrated that 2,3-DNT causes increased liver mass, while 2,4-, 2,6-, and 3,5-DNT primarily cause decreased testes mass and associated histopathological changes [5]. Procuring 2,3-DNT is therefore essential for studies focused on DNT-induced liver pathology or for investigating the divergent mechanisms of organ-specific toxicity within this isomer class.

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